Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Overview
Description
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a chemical compound known for its use as a light stabilizer in various applications. It is particularly effective in preventing the degradation of materials exposed to sunlight, such as coatings, inks, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the esterification of decanedioic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups .
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Various nucleophiles under appropriate conditions
Major Products
Esterification: this compound.
Hydrolysis: Decanedioic acid and 1,2,2,6,6-pentamethyl-4-piperidinol.
Substitution: Products depend on the nucleophile used
Scientific Research Applications
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is widely used in scientific research due to its light stabilizing properties. It is employed in:
Mechanism of Action
The compound exerts its effects by absorbing UV light and dissipating the energy as heat, thereby preventing the breakdown of the material it is stabilizing. The molecular targets include the polymer chains in plastics and coatings, where it acts to protect against UV-induced degradation .
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester: Another light stabilizer with similar applications but different molecular structure
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Used as a light stabilizer in personal care products and polymers.
Uniqueness
Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is unique due to its specific ester linkage, which provides distinct light stabilizing properties compared to its bis-ester counterparts. Its effectiveness in various industrial applications highlights its versatility and importance .
Properties
IUPAC Name |
10-oxo-10-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxydecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO4/c1-19(2)14-16(15-20(3,4)21(19)5)25-18(24)13-11-9-7-6-8-10-12-17(22)23/h16H,6-15H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLRVYDQACVBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888613 | |
Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83712-00-9 | |
Record name | 1-(1,2,2,6,6-Pentamethyl-4-piperidinyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83712-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083712009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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